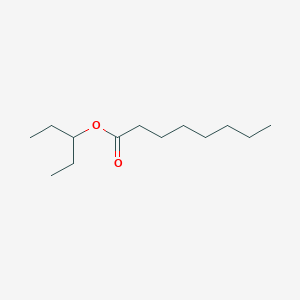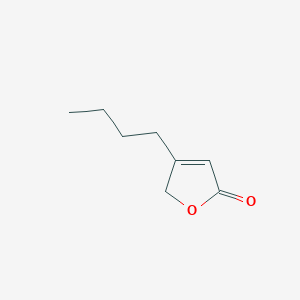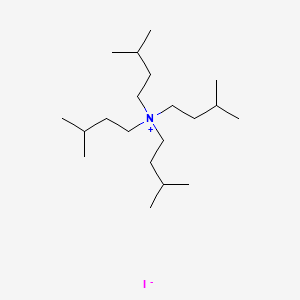
1-Ethylpropyl octanoate
Overview
Description
1-Ethylpropyl octanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. The chemical structure of this compound consists of an octanoic acid moiety esterified with 1-ethylpropyl alcohol. This compound is characterized by its molecular formula C13H26O2 and a molecular weight of 214.34 g/mol .
Preparation Methods
1-Ethylpropyl octanoate can be synthesized through esterification reactions. The most common method involves the reaction of octanoic acid with 1-ethylpropyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the use of octanoyl chloride and 1-ethylpropyl alcohol, where the reaction proceeds under milder conditions with the release of hydrogen chloride gas .
Industrial production of this compound often employs continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Ethylpropyl octanoate undergoes various chemical reactions typical of esters. These include:
Scientific Research Applications
1-Ethylpropyl octanoate has several applications in scientific research:
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of ester compounds in various samples.
Biological Studies: Esters like this compound are studied for their role in metabolic pathways, particularly in the context of fatty acid metabolism.
Pharmaceuticals: Esters are explored for their potential as prodrugs, where the ester linkage is hydrolyzed in the body to release the active drug.
Industrial Applications: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Ethylpropyl octanoate primarily involves its hydrolysis to release octanoic acid and 1-ethylpropyl alcohol. Octanoic acid is a medium-chain fatty acid that can be metabolized in the body to produce energy. The ester linkage in this compound is susceptible to nucleophilic attack, leading to its hydrolysis under physiological conditions .
Comparison with Similar Compounds
1-Ethylpropyl octanoate can be compared with other esters such as:
Ethyl Octanoate: Similar in structure but with an ethyl group instead of 1-ethylpropyl. It has a lower molecular weight and different physical properties.
Methyl Octanoate: Contains a methyl group, making it more volatile and with a distinct aroma.
Propyl Octanoate: Similar to this compound but with a propyl group, leading to different solubility and reactivity characteristics
These comparisons highlight the unique properties of this compound, such as its specific molecular weight, boiling point, and reactivity, which make it suitable for particular applications in research and industry.
Properties
IUPAC Name |
pentan-3-yl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(14)15-12(5-2)6-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCYOWGZVUVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282043 | |
| Record name | 1-Ethylpropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-67-0 | |
| Record name | NSC23946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethylpropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride](/img/structure/B3053501.png)





![1-Bromo-2-[(2-methylphenoxy)methyl]benzene](/img/structure/B3053513.png)
![2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol](/img/structure/B3053515.png)




![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)

